

3-iodo-1-phenyl-1H-pyrazole CAS number 141998-90-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-iodo-1-phenyl-1H-pyrazole*

Cat. No.: B168794

[Get Quote](#)

An In-depth Technical Guide to **3-iodo-1-phenyl-1H-pyrazole** (CAS Number: 141998-90-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-iodo-1-phenyl-1H-pyrazole is a halogenated heterocyclic compound that serves as a versatile synthetic intermediate in medicinal chemistry and materials science. Its structure, featuring a phenyl-substituted pyrazole ring with an iodine atom at the 3-position, makes it an excellent substrate for a variety of cross-coupling reactions. This allows for the introduction of diverse functional groups at this position, enabling the synthesis of a wide array of novel molecules with potential biological activities. The pyrazole scaffold is a well-established privileged structure in drug discovery, with numerous approved drugs and clinical candidates featuring this motif. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of **3-iodo-1-phenyl-1H-pyrazole**, with a focus on its application in the development of new chemical entities.

Physicochemical and Spectral Data

The following tables summarize the key physical, chemical, and predicted spectral properties of **3-iodo-1-phenyl-1H-pyrazole**.

Table 1: General and Physicochemical Properties

Property	Value	Reference
CAS Number	141998-90-5	
Molecular Formula	C ₉ H ₇ IN ₂	PubChem
Molecular Weight	270.07 g/mol	PubChem
Appearance	White to off-white crystalline solid	Generic for similar compounds
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in common organic solvents (e.g., DCM, THF, DMF)	Inferred from reaction conditions

Table 2: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] ⁺	270.97268
[M+Na] ⁺	292.95462
[M-H] ⁻	268.95812
[M+NH ₄] ⁺	287.99922
[M+K] ⁺	308.92856

Data obtained from PubChem.

Synthesis of 3-iodo-1-phenyl-1H-pyrazole

The synthesis of **3-iodo-1-phenyl-1H-pyrazole** can be achieved through the direct iodination of 1-phenyl-1H-pyrazole. Several methods for the iodination of pyrazoles have been reported, with the choice of reagent and conditions influencing the regioselectivity and yield.

Experimental Protocol: Iodination using Iodine and an Oxidizing Agent

This protocol describes a general method for the iodination of an N-aryl pyrazole.

Materials:

- 1-phenyl-1H-pyrazole
- Iodine (I_2)
- Ceric Ammonium Nitrate (CAN)
- Acetonitrile (MeCN)
- Saturated aqueous sodium thiosulfate ($Na_2S_2O_3$) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Procedure:

- In a round-bottom flask, dissolve 1-phenyl-1H-pyrazole (1.0 eq) in acetonitrile.
- Add elemental iodine (1.1 eq) to the solution and stir.
- Slowly add a solution of ceric ammonium nitrate (CAN) (0.5 eq) in acetonitrile to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **3-iodo-1-phenyl-1H-pyrazole**.

Chemical Reactivity and Synthetic Applications

The carbon-iodine bond in **3-iodo-1-phenyl-1H-pyrazole** is highly amenable to participating in various palladium-catalyzed cross-coupling reactions. This makes it a valuable building block for the synthesis of more complex molecules.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 3-position of the pyrazole ring and a terminal alkyne.

Experimental Protocol:

Materials:

- **3-iodo-1-phenyl-1H-pyrazole**
- Terminal alkyne (e.g., phenylacetylene)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (TEA)
- Tetrahydrofuran (THF)

Procedure:

- To a Schlenk flask under an inert atmosphere (e.g., argon), add **3-iodo-1-phenyl-1H-pyrazole** (1.0 eq), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.05 eq), and CuI (0.1 eq).
- Add THF and triethylamine to the flask.
- Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
- Heat the reaction to 60-80 °C and stir until the starting material is consumed (monitor by TLC).
- Cool the reaction to room temperature and filter off the triethylammonium iodide salt.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the 3-alkynyl-1-phenyl-1H-pyrazole derivative.

Suzuki Coupling

The Suzuki coupling allows for the arylation or vinylation of the pyrazole ring at the 3-position using a boronic acid or ester.

Experimental Protocol:**Materials:**

- **3-iodo-1-phenyl-1H-pyrazole**
- Aryl or vinyl boronic acid (e.g., phenylboronic acid)
- Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$)
- Potassium carbonate (K_2CO_3)
- Toluene and Water (as a solvent mixture)

Procedure:

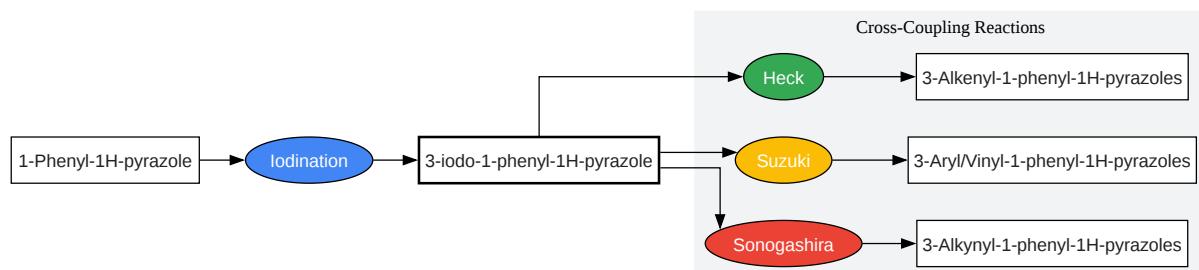
- In a round-bottom flask, combine **3-iodo-1-phenyl-1H-pyrazole** (1.0 eq), the boronic acid (1.5 eq), $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq), and potassium carbonate (2.0 eq).
- Add a mixture of toluene and water (e.g., 4:1 v/v).
- Heat the reaction mixture to reflux and stir vigorously until the starting material is consumed (monitor by TLC).
- Cool the reaction to room temperature and separate the organic and aqueous layers.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic phase under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the 3-aryl- or 3-vinyl-1-phenyl-1H-pyrazole.

Heck Coupling

The Heck coupling facilitates the formation of a new carbon-carbon bond between the pyrazole ring and an alkene.

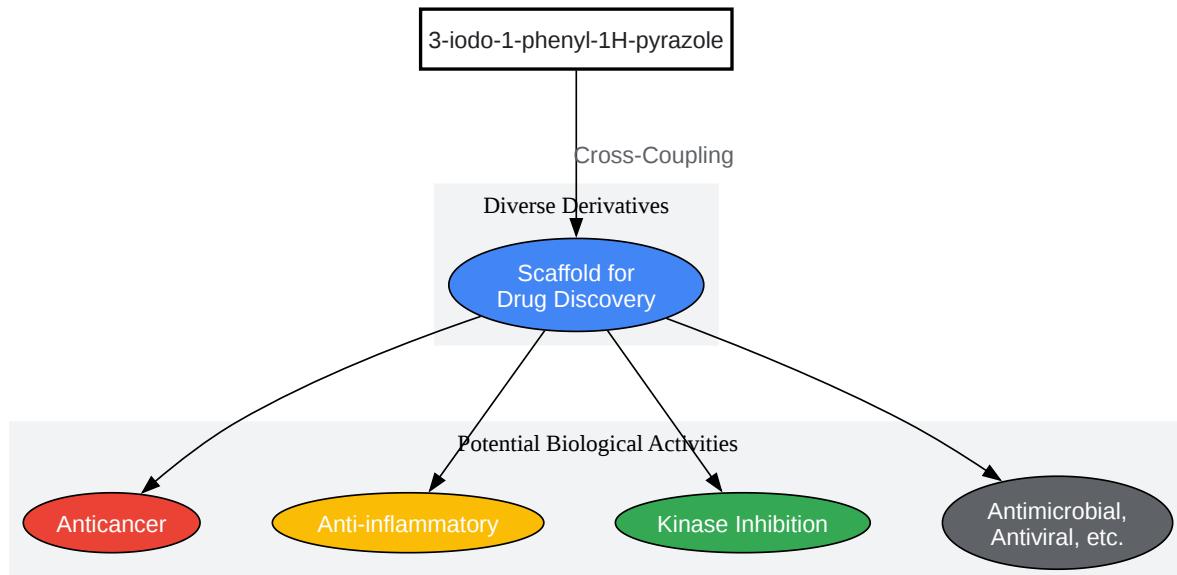
Experimental Protocol:

Materials:


- **3-iodo-1-phenyl-1H-pyrazole**
- Alkene (e.g., styrene or an acrylate)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Tri(o-tolyl)phosphine ($\text{P}(\text{o-tol})_3$)
- Triethylamine (TEA)
- N,N-Dimethylformamide (DMF)

Procedure:

- To a sealed tube, add **3-iodo-1-phenyl-1H-pyrazole** (1.0 eq), $\text{Pd}(\text{OAc})_2$ (0.05 eq), and $\text{P}(\text{o-tol})_3$ (0.1 eq).
- Add DMF, triethylamine, and the alkene (1.5 eq).
- Seal the tube and heat the reaction mixture to 100-120 °C.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction to room temperature.
- Dilute the reaction mixture with water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the 3-alkenyl-1-phenyl-1H-pyrazole.


Visualized Synthetic Workflow and Potential Applications

The following diagrams illustrate the synthetic utility of **3-iodo-1-phenyl-1H-pyrazole** and the conceptual landscape of potential applications for its derivatives.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-iodo-1-phenyl-1H-pyrazole** and its derivatives.

[Click to download full resolution via product page](#)

Caption: Conceptual landscape of potential applications for pyrazole derivatives.

Potential Biological Significance

While the specific biological activities of **3-iodo-1-phenyl-1H-pyrazole** have not been extensively reported, the pyrazole scaffold is a cornerstone in medicinal chemistry. Derivatives of 1-phenyl-1H-pyrazole have been investigated for a wide range of therapeutic applications, including:

- **Anticancer Activity:** Many pyrazole derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases such as JAK, Aurora, and receptor tyrosine kinases.

- **Anti-inflammatory Effects:** The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.
- **Kinase Inhibition:** The pyrazole scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.

The ability to functionalize the 3-position of the 1-phenyl-1H-pyrazole core via the iodo intermediate allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds targeting a wide range of biological targets.

Conclusion

3-iodo-1-phenyl-1H-pyrazole (CAS 141998-90-5) is a valuable and versatile building block in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry into a diverse range of 3-substituted 1-phenyl-1H-pyrazole derivatives. Given the well-established importance of the pyrazole scaffold in drug discovery, this compound represents a key intermediate for the development of novel therapeutic agents and functional materials. Further investigation into the biological profile of derivatives of **3-iodo-1-phenyl-1H-pyrazole** is a promising area for future research.

- To cite this document: BenchChem. [3-iodo-1-phenyl-1H-pyrazole CAS number 141998-90-5]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b168794#3-iodo-1-phenyl-1h-pyrazole-cas-number-141998-90-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com